

Introduction: A Versatile Building Block in Complex Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Fluoro-4-iodobenzyl bromide**

Cat. No.: **B1444476**

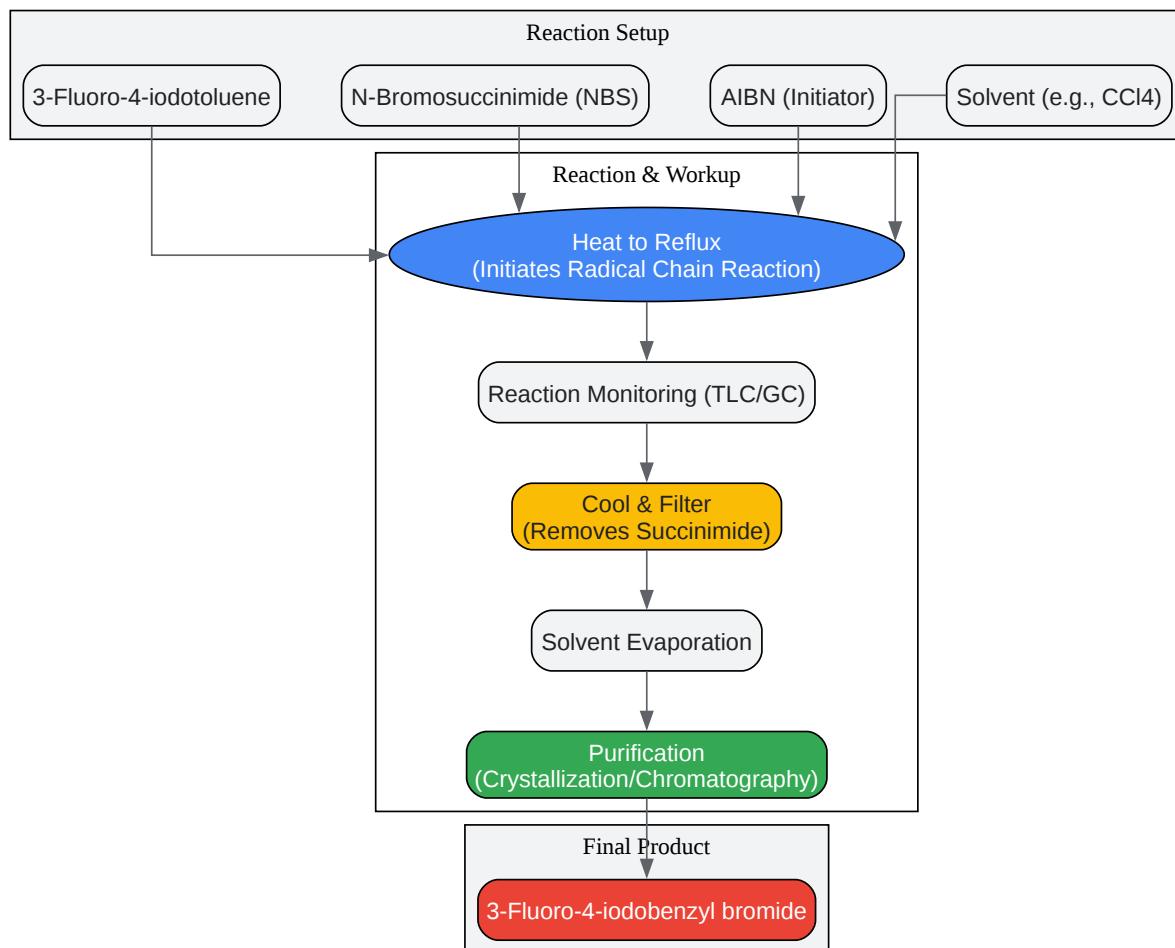
[Get Quote](#)

3-Fluoro-4-iodobenzyl bromide (CAS Number: 1022931-83-4) is a trifunctionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[\[1\]](#)[\[2\]](#) [\[3\]](#) Its strategic arrangement of three distinct halogen atoms—a reactive benzylic bromide, a versatile iodinated carbon for cross-coupling, and a metabolically robust fluorine atom—makes it a highly valuable scaffold. This unique combination allows for sequential and regioselective functionalization, enabling the construction of complex molecular architectures that are often inaccessible through other means. Its utility is particularly pronounced in the synthesis of novel pharmaceutical agents, where the incorporation of a fluorinated moiety can enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[\[4\]](#)[\[5\]](#)

PART 1: Core Physicochemical and Structural Data

A precise understanding of a reagent's fundamental properties is paramount for its effective use in synthesis. The key identifiers and physicochemical characteristics of **3-Fluoro-4-iodobenzyl bromide** are summarized below.

Property	Value	Source(s)
CAS Number	1022931-83-4	[1] [2] [6]
Molecular Formula	C ₇ H ₅ BrFI	[1] [7]
Molecular Weight	314.92 g/mol	[1] [8]
IUPAC Name	4-(bromomethyl)-2-fluoro-1-iodobenzene	[2] [3] [7]
Synonyms	alpha-Bromo-3-fluoro-4-iodotoluene	[2]
InChI Key	VDIYJVYZXAIADJ-UHFFFAOYSA-N	[7]
Purity (Typical)	≥95%	


PART 2: Synthesis and Experimental Protocol

The most established and efficient route to **3-Fluoro-4-iodobenzyl bromide** is via the free-radical bromination of its corresponding toluene precursor, 3-fluoro-4-iodotoluene. This method selectively targets the benzylic position due to the stability of the resulting benzylic radical intermediate.

Causality of Experimental Choice

The choice of a radical initiator, such as Azobisisobutyronitrile (AIBN), is critical. AIBN decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals. These radicals are not potent enough to react with the aromatic ring but are highly effective at abstracting a hydrogen atom from the benzylic methyl group. This initiates a chain reaction where N-Bromosuccinimide (NBS) serves as the bromine source, allowing for a controlled, selective bromination at the desired position while minimizing side reactions like aromatic bromination.

Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3-Fluoro-4-iodobenzyl bromide**.

Step-by-Step Laboratory Protocol

- Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-iodotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride or cyclohexane.
- Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.02 eq).
- Initiation & Reaction: Heat the mixture to reflux (typically 70-80°C) using a heating mantle. The reaction is often initiated with a heat lamp to ensure radical formation.^[9]
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Workup: Once complete, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
- Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes) or by column chromatography to yield pure **3-Fluoro-4-iodobenzyl bromide**.

PART 3: Chemical Reactivity and Mechanistic Pathways

The synthetic power of **3-Fluoro-4-iodobenzyl bromide** stems from the differential reactivity of its three key functional sites. This allows for a programmed, stepwise approach to building molecular complexity.

- Benzylic Bromide (-CH₂Br): This is the most reactive site. The bromine is an excellent leaving group, and the benzylic position stabilizes carbocation formation, making this site highly susceptible to nucleophilic substitution (S_N2) reactions.^[9] It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new

carbon-heteroatom or carbon-carbon bonds.^[5] This functionality is the primary tool for attaching the 3-fluoro-4-iodobenzyl moiety to a target molecule.

- **Aryl Iodide (-I):** The carbon-iodine bond is the preferred site for metal-catalyzed cross-coupling reactions.^[10] The C-I bond is weaker and more polarizable than C-Br or C-Cl bonds, making it significantly more reactive in oxidative addition steps of catalytic cycles like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.^{[9][10]} This allows for the selective formation of aryl-aryl, aryl-alkyne, or aryl-amine bonds without disturbing the other halogen atoms.
- **Aryl Fluoride (-F):** The carbon-fluorine bond is exceptionally strong and generally unreactive under standard cross-coupling or nucleophilic substitution conditions.^[10] This stability is a key advantage, as the fluorine atom can be carried through multiple synthetic steps. Its primary role is to modulate the electronic properties of the molecule and enhance the metabolic stability of the final product in a drug discovery context.^{[4][5]}

Diagram of Reactivity Pathways

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1022931-83-4 | MFCD18396959 | 3-Fluoro-4-iodobenzyl bromide [aaronchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 3-FLUORO-4-IODOBENZYL BROMIDE | 1022931-83-4 [sigmaaldrich.com]
- 4. nbino.com [nbino.com]
- 5. nbino.com [nbino.com]
- 6. 3-Fluoro-4-iodobenzyl bromide,1022931-83-4->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 7. PubChemLite - 3-fluoro-4-iodobenzyl bromide (C7H5BrF) [pubchemlite.lcsb.uni.lu]
- 8. 3-Fluoro-2-iodobenzyl bromide | C7H5BrF | CID 91634078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Fluoro-2-iodobenzyl bromide | 1261675-04-0 | Benchchem [benchchem.com]
- 10. ossila.com [ossila.com]
- To cite this document: BenchChem. [Introduction: A Versatile Building Block in Complex Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1444476#3-fluoro-4-iodobenzyl-bromide-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com